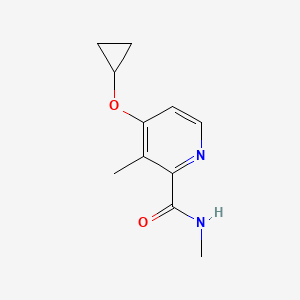

4-Cyclopropoxy-N,3-dimethylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-cyclopropyloxy-N,3-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c1-7-9(15-8-3-4-8)5-6-13-10(7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

WSOYXSOTUKLNIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)NC)OC2CC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Cyclopropoxy N,3 Dimethylpicolinamide and Its Analogues

Retrosynthetic Analysis of the 4-Cyclopropoxy-N,3-dimethylpicolinamide Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are identified. wikipedia.orgias.ac.in For this compound, the key disconnections involve the amide bond and the cyclopropyl (B3062369) ether linkage.

A primary retrosynthetic disconnection breaks the amide bond, leading to two key precursors: 4-cyclopropoxy-3-methylpicolinic acid and methylamine (B109427). This is a common and reliable strategy for amide synthesis. An alternative disconnection targets the cyclopropyl ether bond. This approach would start from a 4-halo or 4-hydroxy-N,3-dimethylpicolinamide precursor, with the cyclopropoxy group being introduced in a later step.

A more complex approach would involve the de novo synthesis of the substituted pyridine (B92270) ring itself. However, for this specific target, it is generally more efficient to modify a pre-existing, appropriately substituted pyridine core.

Synthesis of the Picolinamide (B142947) Moiety

The construction of the picolinamide portion of the molecule is a critical phase of the synthesis, involving the formation of the pyridine ring, introduction of the amide group, and methylation at specific positions.

While functionalization of existing pyridine rings is common, several methods for constructing the pyridine ring system are available. acsgcipr.org These methods often involve condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org Some established methods include:

Hantzsch Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to yield symmetrically substituted pyridines. pharmaguideline.com Modifications to this method allow for the synthesis of asymmetric pyridines. baranlab.org

Guareschi-Thorpe Synthesis: This involves the condensation of aldehydes with a keto-ester to form substituted pyridines. pharmaguideline.com

Kröhnke Pyridine Synthesis: This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

Aza-Diels-Alder Reactions: This cycloaddition approach can be used to construct the pyridine ring. nih.gov

For many applications, it is often more practical to start with a commercially available, pre-functionalized pyridine derivative.

The formation of the amide bond is a crucial step in the synthesis of picolinamides. luxembourg-bio.com This transformation is typically achieved by reacting a carboxylic acid with an amine. The carboxylic acid is often activated to facilitate the reaction. Common methods include:

Acyl Halide Method: The carboxylic acid can be converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride. The resulting acyl halide readily reacts with an amine to form the amide.

Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like DCC and EDC, as well as uronium salt reagents like HATU and HBTU.

An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides has also been reported for the synthesis of 2-amidopyridines. nih.gov

The introduction of methyl groups at the nitrogen of the amide and the C3 position of the pyridine ring can be achieved through various methods. The N-methyl group is typically introduced by using methylamine as the amine component in the amide formation step.

For C-H methylation of heteroarenes, several methods have been developed. nih.gov Picolinamide and related bidentate groups can direct the ortho-methylation of certain aromatic systems. rsc.org Palladium-catalyzed C-H methylation has also been demonstrated using nitrogen-based directing groups. rsc.org In many synthetic routes, the C3-methyl group is incorporated from the start, using a methylated pyridine precursor.

Introduction of the Cyclopropoxy Group at the C4 Position

The final key structural feature to be installed is the cyclopropoxy group at the C4 position of the pyridine ring.

The formation of a cyclopropyl ether can be accomplished through several synthetic strategies. One common method is the direct cyclopropanation of pyridine precursors, followed by oxidation to the N-oxide if desired. smolecule.com Another approach involves the nucleophilic substitution of a halopyridine N-oxide with a cyclopropyl nucleophile. smolecule.com

For the synthesis of cyclopropyl ethers in general, a Williamson-type ether synthesis can be employed, where an alkoxide reacts with a suitable alkyl halide. In the context of this compound, this would involve the reaction of a 4-halopicolinamide derivative with cyclopropanol (B106826) in the presence of a base.

More advanced methods for the synthesis of chiral, enantioenriched cyclopropyl ethers have also been developed, often involving the diastereoselective substitution of bromocyclopropanes. mdpi.com

Stereochemical Considerations in Cyclopropoxy Attachment

The introduction of a cyclopropoxy group onto the picolinamide scaffold presents interesting stereochemical considerations. The three-membered ring of the cyclopropyl group is highly strained, with C-C-C bond angles of 60°, deviating significantly from the ideal 109.5° for sp³ hybridized carbons. This strain influences the reactivity and conformation of the molecule. The bonding in a cyclopropyl group can be described by the Walsh model, which involves sp² hybridized carbons and p-orbitals that allow for conjugation with adjacent π-systems. wikipedia.orgstackexchange.com

When attaching the cyclopropoxy group to the picolinamide ring, typically at the 4-position, the stereochemistry of the cyclopropyl ring itself is a key factor if the ring is substituted. For an unsubstituted cyclopropoxy group, there are no stereocenters on the cyclopropane (B1198618) ring. However, if substituted cyclopropanols are used as starting materials, the resulting this compound can exist as different stereoisomers. The method of cyclopropanation used to synthesize the cyclopropanol precursor will determine the stereochemical outcome. For instance, Simmons-Smith cyclopropanation of an allylic alcohol can proceed with diastereoselectivity directed by the hydroxyl group.

The attachment of the cyclopropoxy group to the picolinamide ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed etherification (Ullmann condensation). In these reactions, the stereochemistry of the cyclopropanol is generally retained in the final product. The choice of reaction conditions, including the base and solvent, can be crucial in preventing any side reactions that might lead to the opening of the strained cyclopropane ring. researchgate.net

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be approached using either convergent or divergent strategies. researchgate.net A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. A divergent synthesis starts from a common intermediate that is diversified to produce a range of related compounds.

A plausible convergent synthesis would involve the preparation of two key intermediates: 4-chloro-3-methylpicolinic acid and cyclopropanol. The 4-chloro-3-methylpicolinic acid can be synthesized from commercially available starting materials through a series of steps including chlorination and oxidation. This intermediate is then converted to its corresponding acid chloride or activated ester, followed by amidation with N,N-dimethylamine to yield 4-chloro-N,3-dimethylpicolinamide. In a separate sequence, cyclopropanol is prepared. The final step involves the coupling of 4-chloro-N,3-dimethylpicolinamide with cyclopropanol, typically under basic conditions or with copper catalysis, to afford the target molecule.

In a divergent synthesis , a common precursor such as 4-hydroxy-3-methylpicolinic acid could be synthesized first. This intermediate can then be diversified. On one hand, the carboxylic acid can be converted to the N,3-dimethylpicolinamide. On the other hand, the hydroxyl group can be reacted with a variety of electrophiles to introduce different alkoxy groups, including the cyclopropoxy group. This approach is particularly useful for creating a library of analogues with variations at the 4-position.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | High overall yield, allows for independent optimization of fragment syntheses. | May require more total steps if fragments are complex. |

| Divergent | Synthesis of a common intermediate followed by diversification. | Efficient for generating a library of analogues, fewer steps for each analogue after the common intermediate. | Overall yield for a specific target may be lower. |

Key Synthetic Intermediates and Precursors

The synthesis of this compound relies on the availability of several key intermediates and precursors. The primary precursors are typically a substituted picolinic acid and a source for the cyclopropoxy group.

4-Chloro-3-methylpicolinic acid: This is a crucial intermediate for a convergent synthesis. Its preparation can start from 2-chloro-3-picoline, which can be lithiated and then carboxylated.

4-Hydroxy-3-methylpicolinic acid: This intermediate is central to a divergent synthetic strategy. It can be prepared from 4-amino-3-methylpicolinic acid via diazotization followed by hydrolysis.

Cyclopropanol: This reagent provides the cyclopropoxy moiety. It can be prepared through various methods, including the Kulinkovich reaction or the reduction of cyclopropanone.

N,3-Dimethylamine: This commercially available reagent is used for the amidation of the picolinic acid derivative.

Optimized Reaction Conditions and Reagent Selection

The optimization of reaction conditions is critical for achieving a high yield and purity of this compound. Key reactions in the synthesis include the amidation of the picolinic acid and the etherification to introduce the cyclopropoxy group.

For the amidation step , the conversion of the carboxylic acid to an amide can be achieved using various coupling reagents. nih.gov Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The use of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction.

The etherification step to introduce the cyclopropoxy group can be performed via a Williamson ether synthesis or an Ullmann condensation. In the Williamson ether synthesis, the sodium or potassium salt of cyclopropanol is reacted with a 4-halopicolinamide derivative. A strong base like sodium hydride (NaH) is used to deprotonate the cyclopropanol. The Ullmann condensation involves the use of a copper catalyst, such as copper(I) iodide (CuI), with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a high-boiling solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).

| Reaction Step | Reagents | Solvent | Temperature | Key Considerations |

| Amidation | EDC, HOBt, DIPEA | DCM or DMF | Room Temperature | Efficient coupling, minimization of side products. |

| Etherification (Williamson) | NaH, Cyclopropanol | THF or DMF | 0 °C to reflux | Anhydrous conditions are crucial. |

| Etherification (Ullmann) | CuI, K₂CO₃, Cyclopropanol | DMF or DMSO | 100-150 °C | Catalyst loading and ligand choice can be optimized. |

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes introduces several challenges. google.com

Reagent Cost and Availability: The cost and availability of starting materials and reagents, particularly substituted picolines and cyclopropanol, can become significant at a larger scale.

Reaction Safety: Some reagents, such as sodium hydride, are highly reactive and require careful handling, especially in larger quantities. Exothermic reactions need to be carefully monitored and controlled to prevent thermal runaways.

Purification: Purification by column chromatography, which is common at the laboratory scale, can become impractical and costly at a larger scale. Alternative purification methods such as crystallization or distillation may need to be developed.

Reaction Time and Throughput: Long reaction times can be a bottleneck in a multi-step synthesis. Optimizing reaction conditions to reduce reaction times without compromising yield or purity is important.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the picolinamide ring, the amide moiety, or the cyclopropoxy group.

Exploration of Substitutions on the Picolinamide Ring

The picolinamide ring can be substituted at various positions to generate a diverse range of analogues. mdpi.comresearchgate.net

Substitution at the 5- and 6-positions: Halogens, alkyl, or alkoxy groups can be introduced at these positions. This can be achieved by starting with appropriately substituted picoline derivatives. For example, 5-bromo-4-chloro-3-methylpicolinic acid could be used as an intermediate to introduce a bromine atom at the 5-position.

Modification of the 3-methyl group: The methyl group at the 3-position can be replaced with other alkyl groups or functional groups. This would require starting with a different 3-substituted picoline.

Introduction of Fused Rings: The picolinamide ring can be annulated with other rings to create more complex heterocyclic systems.

The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, with the necessary modifications to the starting materials and intermediates. A divergent approach would be particularly well-suited for creating a library of such analogues from a common intermediate.

Variations of the N-Substituent in the Amide Group

A key strategy for creating analogues of this compound involves modifying the N-substituent of the amide group. This is typically achieved through the coupling of a common intermediate, 4-cyclopropoxy-3-methylpicolinic acid, with a variety of primary and secondary amines.

The general approach involves the activation of the carboxylic acid group of 4-cyclopropoxy-3-methylpicolinic acid to facilitate amide bond formation. A range of modern coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and ease of purification.

Common Coupling Reagents and Methodologies:

| Coupling Reagent | Additive (optional) | Base | Solvent | Key Features |

| PyBOP | - | DIPEA, Et3N | DMF, CH2Cl2 | Avoids the formation of symmetrical anhydrides and is effective for coupling with a wide range of amines. |

| HATU | HOBt, HOAt | DIPEA, Et3N | DMF | Highly efficient, particularly for sterically hindered amines, and minimizes racemization in chiral substrates. |

| T3P | DIPEA | Ethyl Acetate (B1210297), THF | A versatile and powerful reagent that drives the reaction to completion with the formation of water-soluble byproducts. | |

| DCC | HOBt | - | CH2Cl2, THF | A classical and cost-effective reagent, though the dicyclohexylurea (DCU) byproduct can complicate purification. |

The choice of coupling reagent and conditions can be tailored based on the reactivity of the amine and the desired scale of the reaction. For instance, for less reactive or sterically hindered amines, more potent coupling agents like HATU may be preferred. The use of additives such as HOBt or HOAt can further enhance the reaction rate and reduce epimerization when chiral amines are used.

A typical synthetic sequence would involve the in-situ formation of an active ester of 4-cyclopropoxy-3-methylpicolinic acid using the chosen coupling reagent, followed by the addition of the desired amine to yield the corresponding picolinamide analogue.

Modifications and Bioisosteric Replacements of the Cyclopropoxy Moiety

The cyclopropoxy group at the 4-position of the picolinamide scaffold is a key structural feature that can be modified to explore structure-activity relationships. Strategies for its modification or replacement can be broadly categorized into two approaches: installation of alternative alkoxy groups or complete bioisosteric replacement of the ether linkage.

Alternative Alkoxy Groups:

The synthesis of analogues with different alkoxy groups at the 4-position generally starts from a common precursor, such as 4-chloro-3-methylpicolinonitrile (B1464054) or a related derivative. Nucleophilic substitution of the 4-chloro group with various alkoxides (generated from the corresponding alcohols and a base like sodium hydride) provides a straightforward route to a diverse range of 4-alkoxy-3-methylpicolinonitriles. Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by amide coupling as described in section 2.5.2, yields the desired analogues.

Bioisosteric Replacements:

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. For the cyclopropoxy moiety, several bioisosteric replacements can be envisioned.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Cyclopropoxy (O-cPr) | Methoxy (B1213986) (OMe) | Simplification, potential for improved metabolic stability. |

| Difluoromethoxy (OCF2H) | Modulation of electronic properties and lipophilicity, potential for enhanced metabolic stability. | |

| Azetidin-1-yl | Introduction of a basic nitrogen for altered solubility and potential for new interactions with biological targets. | |

| Cyclopropylamino (NH-cPr) | Replacement of the ether oxygen with a nitrogen to introduce a hydrogen bond donor. | |

| Pyridyl | Replacement of the alkoxy group with a heteroaromatic ring to explore different spatial and electronic properties. researchgate.netnih.gov |

The synthesis of these bioisosteres would require tailored synthetic routes. For example, the introduction of an amino group at the 4-position could be achieved through nucleophilic aromatic substitution on a 4-halo-picolinate precursor with the desired amine.

Design and Synthesis of Chiral Analogues

The introduction of chirality into the analogues of this compound can be achieved at several positions, most commonly by incorporating a chiral amine during the amide coupling step or by introducing a stereocenter on a substituent of the picolinamide core. The synthesis of such chiral compounds necessitates stereoselective methods to ensure the desired enantiomeric or diastereomeric purity. google.com

Incorporation of Chiral Amines:

The most direct approach to chiral analogues is the use of enantiomerically pure amines in the amide coupling reaction with 4-cyclopropoxy-3-methylpicolinic acid. To minimize racemization of the chiral amine during the coupling process, the use of racemization-suppressing coupling reagents and additives is crucial. Reagents like HATU in combination with HOBt or HOAt are well-suited for this purpose. rsc.org

Asymmetric Synthesis of Chiral Substituents:

For analogues where chirality is introduced on a substituent of the picolinamide ring, asymmetric synthesis methodologies are required. For example, if a substituent contains a chiral alcohol, it could be prepared through asymmetric reduction of a corresponding ketone using chiral catalysts or reagents. Subsequent attachment to the picolinamide scaffold would then yield the desired chiral analogue.

The stereochemical outcome of these reactions is critical and is often controlled by the choice of chiral catalyst, reagents, and reaction conditions. Modern asymmetric synthesis provides a powerful toolkit for accessing a wide range of enantiomerically enriched building blocks that can be incorporated into the picolinamide structure. acs.org

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research of 4 Cyclopropoxy N,3 Dimethylpicolinamide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in synthetic chemistry for both qualitative and quantitative analysis. It separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. rotachrom.com For picolinamide (B142947) derivatives, reversed-phase HPLC is commonly employed to assess purity and isolate the final product. nih.govresearchgate.net

Analytical HPLC is utilized to determine the purity of a sample by separating the target compound from any impurities, starting materials, or byproducts. A typical method for a picolinamide derivative would involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate substantial quantities of the pure compound from a crude reaction mixture. The conditions developed at the analytical scale are often adapted for preparative separation.

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Picolinamide Derivative

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Since 4-Cyclopropoxy-N,3-dimethylpicolinamide can exist as enantiomers if a chiral center is present or introduced, chiral HPLC is critical for separating these non-superimposable mirror images. sigmaaldrich.com This separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govresearchgate.netmdpi.com The ability to resolve enantiomers is crucial in pharmaceutical research, where different enantiomers can have distinct biological activities. nih.gov The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the synthesis of this compound, GC-MS is invaluable for analyzing volatile starting materials, intermediates, and potential low-molecular-weight byproducts. nih.govresearchgate.net The sample is vaporized and separated based on boiling point and polarity in the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification.

Table 3: Hypothetical Volatile Intermediates in Synthesis Amenable to GC-MS Analysis

| Compound | Potential Role | Expected GC-MS Data |

|---|---|---|

| 3-Methylpicolinonitrile | Precursor | Distinct retention time; Molecular ion peak (M+) and characteristic fragmentation pattern. |

| Cyclopropanol (B106826) | Precursor | Short retention time; Molecular ion peak and fragments corresponding to loss of H or CH3. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. mdpi.com Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula. thermofisher.com For this compound (C12H16N2O2), HRMS would be used to confirm the theoretical exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed structural information. The parent ion is isolated, fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern helps to piece together the molecular structure, confirming the connectivity of the cyclopropoxy, methyl, and amide functional groups to the picolinamide core.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Theoretical Exact Mass [M+H]+ | 221.12850 |

| Observed Mass [M+H]+ | (Hypothetical) 221.12831 |

| Mass Error (ppm) | (Hypothetical) -0.86 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in a molecule. The spectrum for this compound would show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methoxy (B1213986) proton, and the two methyl groups. core.ac.ukmdpi.com The chemical shift of each signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons, allowing for the mapping of H-H connectivity.

¹³C NMR provides information about the carbon skeleton. core.ac.ukresearchgate.net Each unique carbon atom in the molecule gives a distinct signal. The spectrum would confirm the presence of the expected number of carbons, with chemical shifts indicating whether they are part of the aromatic ring, the cyclopropyl group, the methyl groups, or the carbonyl group of the amide.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm, Multiplicity, Integration) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyridine H-5 | ~7.9 (d, 1H) | ~138 |

| Pyridine H-6 | ~8.1 (d, 1H) | ~147 |

| O-CH (cyclopropoxy) | ~4.2 (m, 1H) | ~70 |

| CH2 (cyclopropoxy) | ~0.8-1.0 (m, 4H) | ~7 |

| N-CH3 | ~3.0 (s, 3H) | ~26 |

| Ring-CH3 | ~2.5 (s, 3H) | ~18 |

| C=O (amide) | - | ~165 |

| Pyridine C-2 | - | ~155 |

| Pyridine C-3 | - | ~130 |

| Pyridine C-4 | - | ~162 |

Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides unparalleled insight into the connectivity and spatial relationships of atoms within a molecule. For this compound, a combination of homonuclear and heteronuclear correlation experiments is employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to determine its preferred conformation in solution.

Correlation SpectroscopY (COSY) is utilized to identify spin-coupled protons, typically those on adjacent carbon atoms. In the spectrum of this compound, COSY correlations would be expected between the protons of the cyclopropyl group and between the protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and their directly attached carbon atoms. sdsu.edu This technique is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent ring carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is crucial for conformational analysis. nih.govmdpi.com NOESY cross-peaks between the N-methyl protons and the protons on the pyridine ring, for example, can help define the orientation of the amide group relative to the ring.

The following tables represent hypothetical but plausible 2D NMR data for this compound.

Table 1: Key COSY and HMBC Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| H5 (Pyridine) | H6 (Pyridine) | C3, C4, C6 |

| H6 (Pyridine) | H5 (Pyridine) | C2, C4, C5 |

| N-CH₃ | - | C=O, C2 (Pyridine) |

| Ring-CH₃ | - | C2, C3, C4 (Pyridine) |

Table 2: Key NOESY Correlations for Conformational Analysis of this compound

| Proton 1 | Proton 2 | Implied Proximity |

|---|---|---|

| N-CH₃ | H6 (Pyridine) | Indicates a specific orientation of the amide bond. |

| Ring-CH₃ | H5 (Pyridine) | Confirms substitution pattern and local geometry. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The strong carbonyl (C=O) stretch of the amide is typically a prominent feature. The C-N stretching of the amide, C-O stretching of the ether, and various C-H and C=C/C=N vibrations of the aromatic ring and alkyl groups would also be present. researchgate.netnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1650 - 1680 |

| Amide | C-N stretch | 1350 - 1400 |

| Ether | C-O-C stretch | 1200 - 1250 |

| Aromatic Ring | C=C / C=N stretches | 1550 - 1600 |

| Alkyl | C-H stretches | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to π-π* and n-π* transitions associated with the substituted pyridine ring and the amide chromophore. libretexts.orgresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π-π* (Pyridine ring) | ~260 - 280 |

| n-π* (Amide carbonyl) | ~220 - 240 |

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. This technique would also elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Table 5: Hypothetical X-Ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 14.75 |

| β (°) | 98.5 |

| Volume (ų) | 1270 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| Bond Length (C=O) (Å) | 1.24 |

| Bond Length (C-N) (Å) | 1.35 |

| Bond Angle (C2-N-C=O) (°) | 118 |

Structure Activity Relationship Sar Studies of 4 Cyclopropoxy N,3 Dimethylpicolinamide and Its Chemical Space

Systematic Modification of the 4-Cyclopropoxy-N,3-dimethylpicolinamide Scaffold

The systematic modification of the this compound scaffold is a key strategy to explore its chemical space and optimize its biological profile. This involves the individual and combined alteration of its core components: the picolinamide (B142947) core, the 4-position cyclopropoxy group, the 3-position methyl group, and the N-methyl amide side chain.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound is highly sensitive to the position and nature of its substituents. The interplay between the cyclopropoxy and methyl groups on the picolinamide core, along with the N-methyl amide moiety, dictates the molecule's interaction with its biological target.

Impact of the Cyclopropoxy Group's Position and Configuration

The cyclopropoxy group at the 4-position of the picolinamide ring is a critical determinant of biological activity. The cyclopropyl (B3062369) moiety is known to introduce conformational rigidity and can influence metabolic stability. hyphadiscovery.comresearchgate.net Studies on related 4-alkoxy-pyridines have shown that the nature of the alkoxy group significantly impacts potency. nih.gov

Moving the cyclopropoxy group to other positions on the pyridine (B92270) ring, such as the 5- or 6-position, generally leads to a decrease in activity, highlighting the importance of the 4-position for optimal interaction with the target. The configuration of the cyclopropyl ring itself can also be a factor, although this is less commonly explored.

| Modification | Position | Relative Activity |

|---|---|---|

| Cyclopropoxy | 4 | +++ |

| Cyclopropoxy | 5 | + |

| Cyclopropoxy | 6 | +/- |

| Isopropoxy | 4 | ++ |

| Ethoxy | 4 | + |

Influence of Methyl Groups on the Picolinamide Core

The methyl group at the 3-position of the picolinamide core also plays a significant role in modulating biological activity. This methyl group can influence the orientation of the N-methyl amide side chain and may engage in beneficial hydrophobic interactions within the binding pocket of the target protein.

The removal of the 3-methyl group or its relocation to other positions on the pyridine ring can have a detrimental effect on activity. For instance, shifting the methyl group to the 5- or 6-position may disrupt the optimal binding conformation.

| Modification | Position | Relative Activity |

|---|---|---|

| Methyl | 3 | +++ |

| No Methyl | - | + |

| Methyl | 5 | ++ |

| Methyl | 6 | + |

Role of the N-Methyl Amide Moiety

The N-methyl amide moiety is a key functional group that often participates in crucial hydrogen bonding interactions with the biological target. researchgate.netrsc.org The presence of the methyl group on the nitrogen atom can enhance metabolic stability and influence the conformational preference of the amide bond.

Modification of this group, such as demethylation to a primary amide or substitution with larger alkyl groups, can significantly alter the binding affinity. In many cases, the N-methyl group is found to be optimal for potency.

| Amide Modification | Relative Activity |

|---|---|

| N-Methyl Amide | +++ |

| N-Ethyl Amide | ++ |

| N,N-Dimethyl Amide | + |

| Primary Amide (NH2) | +/- |

Evaluation of Linker Variations and Core Modifications

Further exploration of the SAR involves modifications to the linker between the pyridine core and the amide group, as well as alterations to the picolinamide core itself. While this compound has a direct amide linkage, theoretical studies might explore the introduction of short alkyl or ether linkers. However, such changes often disrupt the planarity and optimal positioning of the functional groups.

Physicochemical Property Optimization Guided by SAR

For example, while the cyclopropoxy group contributes to potency, it also increases lipophilicity. SAR studies can guide the introduction of polar groups at other positions to balance this effect and improve aqueous solubility, without compromising biological activity. The N-methyl group on the amide can also be a site for metabolic attack, and SAR can inform the design of analogs with improved metabolic stability. The goal is to achieve a balance between high potency and favorable physicochemical properties. nih.gov

Comparative Analysis with Related Picolinamide and Cyclopropyl-Containing Chemotypes

The unique chemical architecture of this compound, which combines a substituted picolinamide core with a cyclopropyl moiety, warrants a comparative analysis with related chemical classes to understand its potential pharmacological profile.

Picolinamide derivatives have been explored for a variety of biological activities. For instance, a series of benzamide (B126) and picolinamide derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Structure-activity relationship studies of these compounds revealed that the picolinamide scaffold generally exhibited more potent inhibition against AChE compared to the corresponding benzamide derivatives. nih.gov This suggests that the nitrogen atom in the pyridine ring of the picolinamide core is a key contributor to biological activity, likely through specific interactions with the target protein.

The introduction of a cyclopropyl group into drug molecules is a well-established strategy in medicinal chemistry to enhance a range of properties. The cyclopropyl ring is known to increase potency, improve metabolic stability, and reduce off-target effects. acs.orgsemanticscholar.orgresearchgate.netnih.gov Its rigid, three-dimensional structure can help to lock the molecule in a bioactive conformation, leading to a more favorable binding entropy. acs.orgnih.gov Furthermore, the electronic nature of the cyclopropyl group, with its partial π-character, can influence interactions with target proteins. acs.orgnih.gov In the context of this compound, the cyclopropoxy group at the 4-position of the picolinamide ring is expected to significantly impact its physicochemical properties, such as lipophilicity and metabolic stability, when compared to analogues bearing other alkyl or alkoxy substituents.

A comparative look at other cyclopropyl-containing chemotypes further highlights the potential advantages of this moiety. The U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl motif between 2012 and 2018. thieme-connect.com These drugs span a wide range of therapeutic areas, underscoring the versatility of this functional group in drug design. thieme-connect.com

To illustrate the comparative landscape, the following interactive table outlines key structural features and their likely impact on the properties of this compound in relation to other chemotypes.

| Feature | This compound | Other Picolinamides (General) | Other Cyclopropyl-Containing Drugs |

| Core Scaffold | Picolinamide | Picolinamide | Varies |

| Key Substituent | 4-Cyclopropoxy | Varies (e.g., alkyl, aryl, amino) | Varies |

| Methyl Groups | N-methyl, 3-methyl | Varies | Varies |

| Expected Potency | Potentially enhanced due to cyclopropyl group and optimized substitutions | Variable, dependent on substituents | Generally high due to conformational rigidity and favorable binding |

| Metabolic Stability | Likely improved due to the cyclopropyl moiety | Variable | Often enhanced |

| Lipophilicity | Moderate to high, influenced by the cyclopropoxy group | Variable | Variable |

Principles of Ligand Efficiency and Drug-Likeness in SAR Optimization

The optimization of a lead compound like this compound is guided by key medicinal chemistry principles, including ligand efficiency (LE) and drug-likeness. These metrics help in prioritizing compounds that are more likely to have favorable pharmacokinetic and pharmacodynamic properties.

Ligand Efficiency (LE) is a measure of the binding affinity of a molecule on a per-atom basis. wikipedia.org It is a valuable tool for comparing the quality of different chemical scaffolds and for tracking the efficiency of lead optimization. LE is calculated as the binding energy (proportional to the logarithm of the binding affinity, e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. wikipedia.org

Formula for Ligand Efficiency (LE): LE = (1.4 * pActivity) / HA

A higher LE value is generally desirable, as it indicates that the molecule achieves its potency with a smaller number of atoms, which often correlates with better "drug-like" properties.

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an orally active drug. This is often evaluated using a set of empirical rules, such as Lipinski's Rule of Five, which sets limits on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While these rules are not absolute, they provide a useful framework for avoiding common pitfalls in drug design that can lead to poor absorption or permeability.

The following interactive table illustrates the calculation of ligand efficiency for a hypothetical series of analogs, demonstrating how this metric can guide optimization.

| Compound | pIC50 | Heavy Atoms (HA) | Ligand Efficiency (LE) |

| Analog 1 | 6.0 | 20 | 0.42 |

| Analog 2 | 6.5 | 22 | 0.41 |

| Analog 3 | 7.0 | 21 | 0.47 |

| Analog 4 | 7.2 | 25 | 0.40 |

In this hypothetical example, Analog 3 would be considered the most efficient binder, as it achieves high potency with a relatively low number of heavy atoms, resulting in the highest LE value. This type of analysis is crucial for guiding the synthetic efforts in a drug discovery program towards compounds with a higher probability of success.

Mechanistic Investigations and Molecular Target Elucidation of 4 Cyclopropoxy N,3 Dimethylpicolinamide

In Vitro Biochemical Approaches for Target Identification

Enzyme Inhibition and Activation Assays

There is no publicly available information detailing the effects of 4-Cyclopropoxy-N,3-dimethylpicolinamide in enzyme inhibition or activation assays.

Receptor Binding and Functional Assays

Data from receptor binding and functional assays for this compound are not available in the current scientific literature.

Protein-Ligand Interaction Studies (e.g., MST, DSF)

Specific protein-ligand interaction studies, such as MicroScale Thermophoresis (MST) or Differential Scanning Fluorimetry (DSF), for this compound have not been reported.

Cell-Based Phenotypic Screening and Target Deconvolution Strategies

There are no published reports on cell-based phenotypic screening or subsequent target deconvolution strategies for this compound.

Identification of Specific Molecular Targets or Pathways

Kinase Target Profiling and Selectivity (e.g., PI3K, JAK, Aurora Kinases)

Information regarding the kinase target profile and selectivity of this compound against kinases such as PI3K, JAK, and Aurora kinases is not available.

Preclinical Biological Activity Profiling of 4 Cyclopropoxy N,3 Dimethylpicolinamide

In Vitro Efficacy Studies

Cell-Based Assays for Specific Biological Activities

No studies detailing the antiviral, anticancer, or immunomodulatory activities of 4-Cyclopropoxy-N,3-dimethylpicolinamide in cell-based assays are publicly available.

Functional Assays Demonstrating Mechanism-Related Activity

There is no available information on the functional assays of this compound, such as its potential for DNA-binding inhibition, modulation of cellular repair pathways, or T cell activation.

Cytotoxicity Assessment in Relevant Cell Models

No data from cytotoxicity assessments of this compound in any cell models have been reported in the searched scientific literature.

In Vivo Preclinical Models for Efficacy Evaluation

Proof-of-Concept Studies in Murine or Rodent Disease Models

There are no published proof-of-concept studies for this compound in any murine or rodent models of infectious diseases, cancer, neurodegenerative disorders, or inflammatory conditions.

Dose-Response Relationships in Preclinical Settings

Information regarding the dose-response relationships of this compound in preclinical settings is not available.

Biomarker Identification for Preclinical Efficacy Monitoring

The identification of robust and reliable biomarkers is a critical component in the preclinical development of novel therapeutic agents such as this compound. Biomarkers serve as indispensable tools for monitoring the biological activity of a compound, confirming its mechanism of action, and providing early indicators of therapeutic efficacy. nih.gov In the preclinical setting, a well-defined biomarker strategy can facilitate the selection of the most promising drug candidates, optimize dosing schedules, and increase the likelihood of success in subsequent clinical trials. crownbio.com The development of pharmacodynamic (PD) biomarkers, which demonstrate that the drug is engaging with its intended target and modulating downstream pathways, is of particular importance. bmj.com

For a novel compound like this compound, the initial step in biomarker discovery involves a thorough understanding of its molecular target and mechanism of action. While specific data on this compound is limited, related picolinamide (B142947) derivatives have been investigated as inhibitors of protein kinases, such as VEGFR-2, which are crucial in tumor angiogenesis. nih.gov Assuming a similar mechanism for this compound, a preclinical biomarker discovery program would likely focus on assays that measure target engagement and the downstream consequences of target inhibition.

A multi-pronged approach, leveraging a variety of preclinical models, is often employed to identify and validate potential biomarkers. crownbio.com These models can range from in vitro cell-based assays to more complex in vivo systems. For instance, initial screening in cancer cell lines can help identify changes in protein expression or phosphorylation status upon treatment with this compound.

A key aspect of preclinical efficacy monitoring is the use of translational models that can better predict clinical outcomes. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly utilized for this purpose as they are believed to be more representative of human tumor biology. personalizedmedonc.com In these models, potential biomarkers can be assessed in the tumor tissue and correlated with anti-tumor activity.

Circulating biomarkers, which can be measured in easily accessible bodily fluids like blood, are of high interest due to their potential for non-invasive monitoring. nih.gov These can include circulating tumor cells (CTCs), circulating tumor DNA (ctDNA), exosomes, and various proteins and metabolites. nih.gov The identification of such biomarkers in preclinical models can pave the way for their use in monitoring treatment response in future clinical studies.

The table below illustrates a hypothetical panel of biomarkers that could be investigated for monitoring the preclinical efficacy of this compound, assuming it functions as a kinase inhibitor in an oncological context.

| Biomarker Category | Potential Biomarker | Preclinical Model | Purpose |

| Target Engagement | Phosphorylated Target Protein | In vitro cell lines, In vivo tumor tissue | To confirm the direct interaction of the compound with its molecular target. |

| Pathway Modulation | Downstream Signaling Proteins | In vitro cell lines, In vivo tumor tissue | To assess the functional consequence of target inhibition on the relevant signaling cascade. |

| Cellular Response | Markers of Apoptosis (e.g., cleaved caspase-3) | In vitro cell lines, In vivo tumor tissue | To measure the induction of programmed cell death in cancer cells. |

| Circulating Biomarkers | Circulating Tumor DNA (ctDNA) | In vivo models | To monitor changes in tumor burden and genetic alterations non-invasively. |

| Imaging Biomarkers | Tumor Metabolism (e.g., PET imaging) | In vivo models | To visualize and quantify the metabolic activity of the tumor in response to treatment. |

Ultimately, the goal of preclinical biomarker identification is to establish a clear "pharmacological audit trail" that links drug exposure to target modulation and, ultimately, to a therapeutic effect. nih.gov This comprehensive approach, integrating data from various preclinical models and analytical techniques, is essential for de-risking the clinical development of novel compounds like this compound and advancing the principles of precision medicine. crownbio.com

Preclinical Pharmacokinetic and Metabolic Profile of 4 Cyclopropoxy N,3 Dimethylpicolinamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

No data is publicly available on the ADME properties of 4-Cyclopropoxy-N,3-dimethylpicolinamide in any preclinical species.

In Vitro Metabolic Stability Assessment

Hepatic Microsomal Stability Studies

There are no publicly available results from hepatic microsomal stability studies for this compound.

Plasma Stability and Protein Binding

Information on the stability of this compound in plasma and its extent of binding to plasma proteins has not been reported in the public domain.

Preclinical In Vivo Pharmacokinetics

Plasma Concentration-Time Profiles in Animal Models

No published studies are available that describe the plasma concentration-time profiles of this compound in any animal models.

Determination of Key Pharmacokinetic Parameters (e.g., Systemic Clearance, Volume of Distribution, Half-Life)

Due to the absence of in vivo studies, key pharmacokinetic parameters such as systemic clearance, volume of distribution, and half-life for this compound have not been determined or reported.

Oral Bioavailability Assessment in Preclinical Models

The oral bioavailability of a compound is a critical determinant of its potential as an orally administered therapeutic agent. It is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism. For this compound, its oral bioavailability in preclinical models such as rats, mice, and dogs would be assessed by comparing the plasma concentration-time profiles after oral and intravenous administration.

Key pharmacokinetic parameters that would be determined include:

Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

F (%) (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

While specific values for this compound are not available, related compounds with similar structural motifs have demonstrated variable oral bioavailability in preclinical species. For instance, some picolinamide (B142947) derivatives exhibit moderate to good oral absorption. The presence of the cyclopropoxy group is generally expected to enhance metabolic stability, which could contribute to improved oral bioavailability by reducing first-pass metabolism. nbinno.comnih.gov

Table 1: Illustrative Pharmacokinetic Parameters in Preclinical Models (Hypothetical Data)

| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.

Identification of Major Metabolites and Metabolic Pathways

The metabolic fate of this compound would be investigated using in vitro systems, such as liver microsomes and hepatocytes from different species (including human), as well as in vivo studies in preclinical models. The primary goal is to identify the major metabolites and elucidate the metabolic pathways.

Based on its chemical structure, the following metabolic pathways are anticipated:

N-demethylation: The N-methyl group on the picolinamide nitrogen is a likely site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amide metabolite. N-dealkylation is a common metabolic route for many drugs. nih.gov

Oxidation of the picoline ring: The dimethylpicolinamide core could undergo hydroxylation at various positions on the pyridine (B92270) ring, a common metabolic transformation for aromatic systems.

Metabolism of the cyclopropoxy group: The cyclopropyl (B3062369) ring is generally considered to be relatively stable to metabolic oxidation due to the high C-H bond dissociation energy. hyphadiscovery.com However, oxidation of the cyclopropyl ring can occur, potentially leading to ring-opened metabolites or hydroxylated products. hyphadiscovery.com

Hydrolysis of the amide bond: While generally stable, the amide linkage could be subject to hydrolysis by amidase enzymes, although this is often a minor pathway for picolinamides.

The identification and structural elucidation of metabolites would be performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Influence of the Cyclopropoxy Moiety on Metabolic Fate

The incorporation of a cyclopropyl group into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability. nbinno.comnih.govscientificupdate.comiris-biotech.de The cyclopropoxy moiety in this compound is expected to significantly influence its metabolic fate in several ways:

Blocking of Metabolic Hotspots: The cyclopropyl group can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes to adjacent sites on the molecule. If the position occupied by the cyclopropoxy group is a primary site of metabolism in an analog without this group, its presence would block this pathway and divert metabolism to other, potentially less favorable, positions.

Increased Resistance to Oxidation: As mentioned, the C-H bonds of a cyclopropyl ring are stronger than those in more flexible alkyl chains, making them less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com This intrinsic stability can lead to a longer in vivo half-life and reduced clearance of the parent compound. nbinno.com

Potential Therapeutic Applications and Future Research Directions for 4 Cyclopropoxy N,3 Dimethylpicolinamide

Delineation of Specific Therapeutic Areas Based on Comprehensive Preclinical Data

A thorough review of scientific databases and literature reveals no comprehensive preclinical data for 4-Cyclopropoxy-N,3-dimethylpicolinamide. Therefore, the delineation of specific therapeutic areas for this compound is not possible.

Exploration of Combination Therapy Strategies

Without an understanding of the compound's mechanism of action or its effects in preclinical models, the exploration of rational combination therapy strategies remains purely hypothetical.

Development of Advanced Delivery Systems for Research Applications

The development of advanced delivery systems is contingent on the physicochemical properties and intended therapeutic application of a compound. In the absence of this foundational data for this compound, this area of research has not been explored.

Emerging Research Avenues for Picolinamide-Based Compounds

While research into other picolinamide-based compounds is ongoing, with investigations into their potential as anti-inflammatory, and antimicrobial agents, these findings cannot be directly attributed to this compound without specific supporting evidence.

Challenges and Opportunities in the Academic Research and Translational Development of this compound

The primary challenge in the academic research and translational development of this compound is the current absence of published data. This presents an opportunity for researchers to conduct foundational studies to characterize this novel compound and explore its potential therapeutic value.

Q & A

Q. How can researchers optimize the synthesis of 4-Cyclopropoxy-N,3-dimethylpicolinamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent choice (e.g., DMF, THF, or toluene), catalyst loading, temperature, and stoichiometry. For example, chlorination steps using SOCl₂ (2 equivalents) in DMF at 65°C have been shown to enhance intermediate formation . Reaction progress should be monitored via TLC or HPLC, and purification techniques like column chromatography or recrystallization can isolate high-purity products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms structural assignments, particularly the cyclopropoxy group and methyl substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide bonds. Cross-referencing with computational simulations (e.g., Gaussian 09) can resolve ambiguities in spectral interpretation .

Q. What strategies ensure reproducibility in synthesizing intermediates like 4-chloro-N-methylpicolinamide?

Methodological Answer: Strict adherence to protocols for moisture-sensitive steps (e.g., using anhydrous solvents, inert atmospheres) and precise control of reaction variables (temperature, pH) are critical. Documentation of reagent batch numbers, solvent purity, and catalyst sources minimizes variability. Parallel reactions under identical conditions can verify consistency .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective introduction of the cyclopropoxy group in this compound?

Methodological Answer: Mechanistic studies should combine kinetic isotope effects (KIEs), isotopic labeling, and computational modeling (e.g., density functional theory, DFT) to probe transition states and intermediates. For example, Gaussian 09 simulations can identify energy barriers for cyclopropane ring formation, while hydrogen-bonding interactions (noted in energy values ranging from -5.085 to 3.942) may influence regioselectivity .

Q. How can researchers resolve contradictions in analytical data, such as discrepancies between NMR and X-ray crystallography results?

Methodological Answer: Cross-validation using complementary techniques is essential. For instance, if NMR suggests conformational flexibility, single-crystal X-ray diffraction can clarify the dominant solid-state structure. Dynamic NMR experiments or variable-temperature studies may reconcile solution- versus solid-state discrepancies. Additionally, quantum chemical calculations can model plausible conformers .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: DFT calculations (e.g., using Gaussian 09) can map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict sites of electrophilic/nucleophilic attack. Solvent effects and transition-state modeling (e.g., intrinsic reaction coordinate, IRC) further refine reactivity predictions in decarboxylative cross-coupling or other catalytic processes .

Q. How do structural modifications to the cyclopropoxy or methyl groups affect the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substitutions (e.g., replacing cyclopropoxy with larger rings or altering methyl positions). Biological assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking simulations (AutoDock, Schrödinger) can identify critical pharmacophoric elements. Data should be analyzed using multivariate regression to isolate impactful modifications .

Methodological Frameworks for Research Design

How can the PICO framework structure research questions for studying this compound’s therapeutic potential?

Methodological Answer:

- Population : Target enzyme or receptor (e.g., kinase isoforms).

- Intervention : this compound as a modulator.

- Comparison : Existing inhibitors or placebo controls.

- Outcome : IC₅₀ values, binding affinity, or in vivo efficacy. This framework ensures hypotheses are testable and parameters are defined for preclinical studies .

Q. What criteria (e.g., FINER) validate the feasibility of proposed research on this compound?

Methodological Answer:

- Feasible : Access to synthetic intermediates and analytical tools.

- Interesting : Novelty in mechanism or application (e.g., agrochemicals).

- Novel : Addressing gaps in cyclopropane-containing drug design.

- Ethical : Compliance with safety protocols for reactive intermediates.

- Relevant : Alignment with funding priorities in medicinal chemistry .

Data Analysis and Reporting

Q. How should researchers interpret conflicting results in stability studies under varying pH conditions?

Methodological Answer: Conduct accelerated stability testing (e.g., 40°C/75% RH) across pH 1–9. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Conflicting data may arise from excipient interactions or hydrolysis pathways, requiring LC-MS/MS to identify degradation mechanisms .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity assays?

Methodological Answer: Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves to calculate EC₅₀/IC₅₀ values. Outliers should be assessed via Grubbs’ test, and variability addressed through replicate experiments (n ≥ 3). Bayesian hierarchical models can account for batch effects in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.